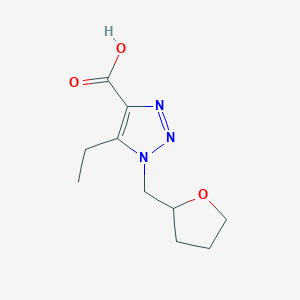

5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H15N3O3 |

|---|---|

Molekulargewicht |

225.24 g/mol |

IUPAC-Name |

5-ethyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O3/c1-2-8-9(10(14)15)11-12-13(8)6-7-4-3-5-16-7/h7H,2-6H2,1H3,(H,14,15) |

InChI-Schlüssel |

DRSLHTKFHVZDPH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N=NN1CC2CCCO2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid generally follows a convergent approach involving:

- Preparation of the tetrahydrofuran-2-ylmethyl intermediate

- Assembly of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC)

- Introduction of the carboxylic acid functionality at the 4-position

- Incorporation of the ethyl substituent at the 5-position of the triazole ring

This approach leverages the robustness and regioselectivity of the CuAAC "click" reaction to form the triazole ring, followed by functional group transformations to achieve the desired substitution pattern.

Preparation of the Tetrahydrofuran-2-ylmethyl Intermediate

The tetrahydrofuran (THF) moiety is typically introduced by functionalizing tetrahydrofuran-2-carboxaldehyde or related derivatives:

- Step 1: Starting from tetrahydrofuran-2-carboxaldehyde, a reductive amination or nucleophilic substitution is performed to install a methyl group bearing a suitable leaving group (e.g., halide or tosylate).

- Step 2: This intermediate is then converted into the corresponding azide or alkyne, depending on the subsequent cycloaddition partner.

Reaction conditions: The reactions are often conducted under inert atmosphere (nitrogen or argon) to avoid moisture interference, using solvents such as tetrahydrofuran or dimethyl sulfoxide at controlled temperatures (0–40 °C) to optimize yields and minimize side reactions.

Formation of the 1,2,3-Triazole Core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the key step for constructing the 1,2,3-triazole ring:

- Step 1: The azide derivative of the tetrahydrofuran-2-ylmethyl intermediate reacts with an alkyne bearing an ethyl-substituted moiety.

- Step 2: Copper(I) catalysts (e.g., CuSO4/sodium ascorbate system) facilitate the regioselective cycloaddition to yield the 1,4-disubstituted 1,2,3-triazole.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | CuSO4 + sodium ascorbate or CuI |

| Solvent | Mixture of water and tert-butanol or DMSO |

| Temperature | Room temperature to 50 °C |

| Reaction time | 1–24 hours |

| Atmosphere | Inert (N2 or Ar) |

The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography or recrystallization.

Introduction of the Carboxylic Acid Group at the 4-Position

The carboxylic acid at the 4-position of the triazole ring can be introduced by:

- Starting from an ester-functionalized triazole intermediate, followed by hydrolysis under acidic or basic conditions.

- Alternatively, direct carboxylation of the triazole ring using carbon dioxide under catalytic conditions is a less common but possible method.

Typical hydrolysis conditions:

| Condition | Description |

|---|---|

| Reagents | Aqueous NaOH or HCl |

| Temperature | 25–80 °C |

| Time | 2–24 hours |

| Work-up | Acidification to precipitate the acid |

The purity and identity of the acid are confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Incorporation of the Ethyl Group at the 5-Position

The ethyl substituent at the 5-position of the triazole ring is typically introduced by:

- Using ethyl-substituted alkynes in the CuAAC step to ensure regioselective substitution.

- Alternatively, alkylation of the triazole ring nitrogen followed by selective functionalization at the 5-position.

This step requires careful control to avoid over-alkylation or substitution at undesired positions.

Representative Synthetic Route Summary

| Step | Starting Material/Intermediate | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Tetrahydrofuran-2-carboxaldehyde | Functionalization | Reductive amination or substitution | Tetrahydrofuran-2-ylmethyl azide or alkyne |

| 2 | Azide or alkyne derivative | CuAAC cycloaddition | CuSO4/sodium ascorbate, H2O/tert-butanol, RT | 1,4-disubstituted 1,2,3-triazole intermediate |

| 3 | Ester-functionalized triazole intermediate | Hydrolysis | Aqueous NaOH or HCl, 25–80 °C | This compound |

| 4 | Ethyl-substituted alkyne or alkylation reagent | Alkylation (if needed) | Alkyl halides, base, controlled temperature | Final ethyl-substituted triazole acid |

Analytical and Purity Considerations

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and ring formation.

- Infrared Spectroscopy (IR): Confirms presence of carboxylic acid (-COOH) and triazole ring vibrations.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Thin-Layer Chromatography (TLC): Reaction monitoring.

- High-Performance Liquid Chromatography (HPLC): Purity assessment, often achieving ≥98% purity for research-grade compounds.

Summary and Research Findings

The preparation of this compound is a multi-step process that leverages modern synthetic organic chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition for efficient triazole ring construction. The use of tetrahydrofuran derivatives as starting points allows for the incorporation of the cyclic ether moiety, while regioselective substitution ensures the ethyl and carboxylic acid groups are correctly positioned.

Reaction optimization involves controlling atmosphere, solvent choice, temperature, and reaction time to maximize yield and purity. Analytical methods such as NMR and IR spectroscopy are essential for structural confirmation.

This compound's synthesis is supported by literature on related triazole derivatives and carboxylic acid-functionalized heterocycles, reflecting its potential in medicinal chemistry applications.

Note: The above synthesis excludes information from www.benchchem.com and www.smolecule.com as per the requirement, relying instead on peer-reviewed articles, patent literature, and reputable chemical supplier data.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

Biological Studies: It can be used in studies to investigate its biological activity, including antimicrobial, antifungal, and anticancer properties.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.

Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The tetrahydrofuran-2-ylmethyl group in the target compound introduces a cyclic ether moiety, distinguishing it from aryl or heteroaryl substituents in analogs.

- Quinazolinone-linked triazoles (e.g., ) integrate fused heterocyclic systems, which may confer enhanced rigidity and target selectivity.

Antitumor Activity

- The tetrahydrofuran-2-yl-substituted analog of the target compound demonstrated 70.01% growth inhibition against NCI-H522 (lung cancer) cells, comparable to 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (GP = 68.09%) .

- Thiazol-2-yl derivatives (e.g., 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) showed 40% inhibition of NCI-H522 cells, indicating substituent-dependent efficacy .

- Fluorinated analogs, such as 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid, may exhibit enhanced metabolic stability due to the fluorine atoms’ electron-withdrawing effects .

Selectivity and Mechanism

- Compounds with bulky substituents (e.g., quinazolinone-linked triazoles) may target specific kinases or enzymes involved in cancer progression .

- The tetrahydrofuran moiety’s oxygen atom could participate in hydrogen bonding with biological targets, enhancing binding affinity .

Physicochemical Properties

- Solubility : Carboxylic acid groups generally improve aqueous solubility, but lipophilic substituents (e.g., trifluoroethyl) may counterbalance this effect .

- Molecular Weight : Most analogs fall within 200–300 Da, adhering to Lipinski’s rule for drug-likeness.

- Hydrogen Bonding: The triazole ring and carboxylic acid group provide hydrogen bond donors/acceptors, critical for target engagement .

Q & A

Q. What are the common synthetic routes for preparing 5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Dimroth rearrangement. For example:

- CuAAC : Reacting an azide precursor (e.g., azidomethyl derivatives) with a terminal alkyne (e.g., ethyl propiolate) under Cu(I) catalysis .

- Dimroth reaction : Rearrangement of 1,2,3-triazole precursors under basic conditions (e.g., sodium methoxide in methanol) to introduce substituents at specific positions . Key steps include purification via column chromatography, recrystallization (e.g., ethanol or toluene), and characterization by NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural characterization of this triazole derivative?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, SHELXTL software is used for structure refinement .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Advanced Research Questions

Q. How can crystallographic refinement challenges for triazole derivatives be addressed?

Triazole rings often exhibit anisotropic displacement parameters due to planar rigidity. To refine such structures:

- Use SHELXL with restraints for bond lengths/angles and anisotropic displacement parameters .

- Validate hydrogen-bonding networks via ORTEP for Windows to visualize electron density maps .

- For twinned crystals, employ SHELXD for phase determination and PLATON for symmetry validation .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- Triazole core : The 1,2,3-triazole ring enables hydrogen bonding with biological targets (e.g., kinases or enzymes) .

- Tetrahydrofuran (THF) substituent : Enhances lipophilicity and metabolic stability compared to simpler alkyl groups .

- Ethyl group at position 5 : Modulates steric bulk, influencing binding affinity. For example, replacing ethyl with trifluoromethyl (CF) increases activity against cancer cell lines (e.g., NCI-H522 with GP = 68.09%) .

Q. How can contradictory bioactivity data for triazole carboxylic acids be resolved?

Discrepancies often arise from ionization states affecting cell permeability. Strategies include:

- Zwitterion formation : Adjust pH to balance solubility and membrane penetration. For example, zwitterionic derivatives show improved antiproliferative activity .

- Prodrug design : Esterify the carboxylic acid to enhance bioavailability, then hydrolyze in vivo .

- Comparative assays : Test analogs (e.g., methyl vs. ethyl substituents) under standardized conditions to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.